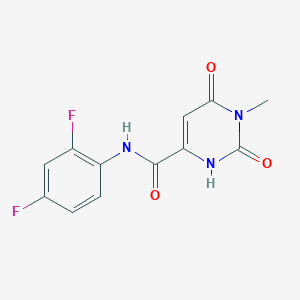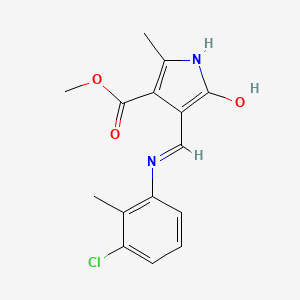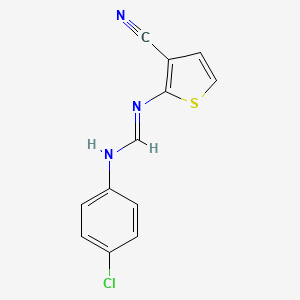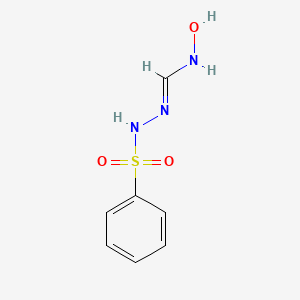
N,1-dimethyl-6-(methylsulfanyl)-3,5-dinitro-1,4-dihydro-2-pyridinamine
Vue d'ensemble
Description
N,1-dimethyl-6-(methylsulfanyl)-3,5-dinitro-1,4-dihydro-2-pyridinamine (NMDMSDNDHP) is a novel compound that has been recently discovered and studied for its potential biological and medicinal applications. It is a small molecule that is composed of a nitrogen and sulfur containing heterocyclic ring, two nitro groups, and a methyl group. NMDMSDNDHP has been shown to have a wide range of biological activities, including anti-inflammatory, anti-fungal, and anti-cancer properties.
Applications De Recherche Scientifique
Synthesis in Organic Chemistry
N,1-dimethyl-6-(methylsulfanyl)-3,5-dinitro-1,4-dihydro-2-pyridinamine is involved in various synthesis processes in organic chemistry. For instance, it's used in the multicomponent synthesis of pyridine-pyrimidines and their bis-derivatives, facilitated by triazine diphosphonium hydrogen sulfate ionic liquid on functionalized nanosilica. This method is noted for its efficiency, reusability of the catalyst, and the high yields of the products (Rahmani et al., 2018). Additionally, this compound is utilized in the synthesis of heavily substituted 2-aminopyridines by displacing a methylsulfanyl group, offering a route to elaborate a variety of polar 6-substituents (Teague, 2008).
Catalytic and Biological Activity
The molecule is noted for its role in catalysis and biological activity. For example, it serves as a ligand in gold(I) complexes, indicating its potential in catalytic activities like 1,6-enyne cycloisomerization, which is an essential reaction in the synthesis of various organic compounds (Freytag et al., 2006). Furthermore, iron(II) complexes of 4-sulfanyl-2,6-dipyrazolylpyridine ligands, which could potentially include molecules like N,1-dimethyl-6-(methylsulfanyl)-3,5-dinitro-1,4-dihydro-2-pyridinamine, showcase an interplay between spin-crossover and crystallographic phase changes, indicating their significance in material science and potential applications in molecular switches or sensors (Cook et al., 2015).
Chemical Structure and Properties Analysis
The structural analysis and property evaluation of molecules like N,1-dimethyl-6-(methylsulfanyl)-3,5-dinitro-1,4-dihydro-2-pyridinamine are crucial. For instance, the mass spectra analysis of heterocycles, including molecules with a similar structure, helps in understanding the primary fragmentation laws and can guide the identification of these molecules in complex mixtures (Klyba et al., 2010).
Propriétés
IUPAC Name |
N,1-dimethyl-6-methylsulfanyl-3,5-dinitro-4H-pyridin-2-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N4O4S/c1-9-7-5(11(13)14)4-6(12(15)16)8(17-3)10(7)2/h9H,4H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGTZDSRJVAYDML-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=C(CC(=C(N1C)SC)[N+](=O)[O-])[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701163771 | |
| Record name | 1,4-Dihydro-N,1-dimethyl-6-(methylthio)-3,5-dinitro-2-pyridinamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701163771 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,1-dimethyl-6-(methylsulfanyl)-3,5-dinitro-1,4-dihydro-2-pyridinamine | |
CAS RN |
338777-80-3 | |
| Record name | 1,4-Dihydro-N,1-dimethyl-6-(methylthio)-3,5-dinitro-2-pyridinamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=338777-80-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,4-Dihydro-N,1-dimethyl-6-(methylthio)-3,5-dinitro-2-pyridinamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701163771 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N',4-dimethyl-N'-[3-(trifluoromethyl)-2-quinoxalinyl]benzenesulfonohydrazide](/img/structure/B3128038.png)
![1-Phenyl-4-(trifluoromethyl)[1,2,4]triazolo[4,3-a]quinoxaline](/img/structure/B3128046.png)
![2-(3-Methylphenyl)-2-[3-(trifluoromethyl)quinoxalin-2-yl]acetonitrile](/img/structure/B3128053.png)

![N'-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-3-(4-methoxyphenyl)-N',2-dimethyl-1,2-oxazolidine-5-carbohydrazide](/img/structure/B3128065.png)
![N'-{7-[1-(3-chlorophenoxy)ethyl][1,2,4]triazolo[1,5-a]pyrimidin-2-yl}-N,N-dimethyliminoformamide](/img/structure/B3128073.png)
![N'-[7-[1-(3-chlorophenoxy)ethyl]-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]-N-methoxymethanimidamide](/img/structure/B3128076.png)



![4-{[3-(trifluoromethyl)anilino]methylene}-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B3128101.png)
![methyl 2-ethyl-7-fluoro-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxylate](/img/structure/B3128108.png)
![N-(4-chlorophenyl)-7-fluoro-2-methyl-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxamide](/img/structure/B3128112.png)
